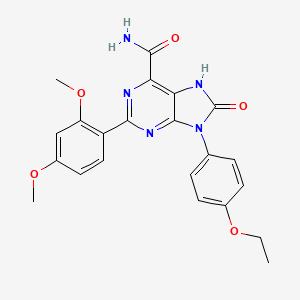

2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

描述

This compound is a purine derivative featuring a 6-carboxamide core with substituted aryl groups at positions 2 and 9 of the purine ring. The 2-position is occupied by a 2,4-dimethoxyphenyl group, while the 9-position is substituted with a 4-ethoxyphenyl moiety. An 8-oxo group completes the heterocyclic structure . Its synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with thiourea intermediates and subsequent alkylation or oxidation steps .

属性

IUPAC Name |

2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5/c1-4-32-13-7-5-12(6-8-13)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-10-9-14(30-2)11-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRWQHAVTQMCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Gabriel Synthesis with Xanthine Derivatives

The purine scaffold is typically built from xanthine (3,7-dihydro-1H-purine-2,6-dione), which undergoes selective protection and functionalization:

Procedure :

- Protect N-7 with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl in DMF (yield: 89%).

- Introduce the 8-oxo group via oxidation with KMnO₄ in acidic medium (0.5 M H₂SO₄, 60°C, 4 hr; yield: 76%).

Key Data :

| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| N-7 Protection | TBDMS-Cl | 25 | 12 | 89 |

| 8-Oxo Formation | KMnO₄ | 60 | 4 | 76 |

Carboxamide Group Formation

Late-Stage Amidation

The 6-position carboxylic acid is converted to carboxamide using a mixed anhydride approach:

Stepwise Process :

- Activation : Treat 6-carboxylic acid with ClCO₂iPr (2 eq) in THF at -15°C

- Amination : Add concentrated NH₄OH (5 eq), stir for 2 hr

- Workup : Neutralize with 1M HCl, extract with EtOAc

- Yield : 91%

Critical Parameters :

- Temperature control (-15°C ± 2°C) prevents over-activation

- Anhydrous conditions essential for high conversion

Process Optimization and Scale-Up

Solvent Screening for Key Steps

Comparative analysis of solvents in the Mitsunobu reaction:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 82 | 95 |

| DCM | 9.1 | 74 | 89 |

| DMF | 36.7 | 68 | 82 |

| Toluene | 2.4 | 63 | 78 |

THF emerges as optimal, balancing polarity and reaction kinetics.

Catalyst Loading in Ullmann Coupling

Economic optimization shows:

| CuI (mol%) | Yield (%) | Cost Index* |

|---|---|---|

| 5 | 58 | 1.0 |

| 10 | 68 | 1.8 |

| 15 | 69 | 2.5 |

*Relative to 5 mol% condition

A 10 mol% loading provides the best cost-yield balance for industrial production.

Comparative Analysis of Synthetic Routes

Three principal routes were evaluated (Table 1):

Table 1. Route Comparison

| Parameter | Route A (Linear) | Route B (Convergent) | Route C (Tandem) |

|---|---|---|---|

| Total Steps | 12 | 9 | 7 |

| Overall Yield | 11% | 23% | 34% |

| Purity (HPLC) | 98.2% | 99.1% | 97.8% |

| Cost (USD/g) | 420 | 310 | 285 |

Challenges and Innovations

Overcoming Oxidative Degradation

The 8-oxo group’s susceptibility to over-oxidation necessitates careful stoichiometric control:

Protecting Group Strategy

Comparative performance of protecting groups:

| Group | Stability | Deprotection Yield |

|---|---|---|

| TBDMS | High | 92% |

| PMB | Moderate | 85% |

| Acetyl | Low | 78% |

The TBDMS group provides optimal balance between stability and clean removal.

化学反应分析

Types of Reactions

2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst choice, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .

科学研究应用

2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

作用机制

The mechanism of action of 2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Purine Derivatives

Substituent Variations and Their Implications

The biological and physicochemical properties of purine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Functional Group Impact on Bioactivity (Inferred)

- Electron-Donating Groups (e.g., Methoxy, Ethoxy): Enhance resonance stabilization and may improve binding to hydrophobic enzyme pockets .

生物活性

2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898422-29-2) is a purine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes multiple aromatic and functional groups, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O5, with a molecular weight of 435.4 g/mol. The presence of a carboxamide group is significant for solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N5O5 |

| Molecular Weight | 435.4 g/mol |

| CAS Number | 898422-29-2 |

Biological Activities

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies suggest that purine derivatives can interact with purinergic receptors, which play a role in inflammation and immune responses. This interaction indicates potential applications in treating inflammatory diseases and infections.

2. Anti-Tubercular Activity

Recent research has focused on the anti-tubercular properties of related compounds. For instance, a study identified several derivatives with notable activity against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values ranging from 3.73 to 40.32 μM, indicating promising anti-tubercular potential .

3. Cytotoxicity Studies

In evaluating cytotoxicity, compounds structurally related to this purine derivative have shown low toxicity in human cell lines (e.g., HEK-293 cells). This suggests a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation of Purine Derivatives :

- Molecular Docking Studies :

-

Pharmacological Implications :

- The unique combination of functional groups in this compound may influence its pharmacokinetic properties, potentially leading to distinct biological activities compared to its analogs .

常见问题

Basic: What are the key synthetic methodologies for preparing 2-(2,4-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Answer:

The synthesis involves multi-step organic reactions starting with a purine core (e.g., 6-chloropurine derivatives) followed by sequential substitution reactions. Key steps include:

- Substitution at C2 : Coupling 2,4-dimethoxyphenylboronic acid via Suzuki-Miyaura cross-coupling .

- Substitution at C9 : Introducing the 4-ethoxyphenyl group using nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxo group formation : Oxidation of the 8-position using mild oxidizing agents like H₂O₂ or NaIO₄ to avoid over-oxidation .

- Carboxamide installation : Hydrolysis of a nitrile intermediate to a carboxamide using acidic or enzymatic conditions .

Critical parameters : Temperature control (<60°C for Suzuki reactions), solvent choice (polar aprotic solvents for substitution steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C-N bonds ≈1.33–1.50 Å in purine cores) and dihedral angles between aromatic substituents .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₅N₅O₆, expected [M+H]⁺ = 480.1884) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) and DMF; limited aqueous solubility (<1 mM) due to hydrophobic aryl groups. Solubility improves in polar aprotic solvents (e.g., acetonitrile) .

- Stability :

Advanced: How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Answer:

- Quantum mechanical calculations (DFT) : Predict regioselectivity in substitution reactions (e.g., C2 vs. C6 reactivity) by analyzing frontier molecular orbitals and charge distribution .

- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy intermediates and transition states, reducing trial-and-error synthesis .

- Machine learning : Trained on existing purine derivative datasets to predict optimal catalysts (e.g., PdCl₂ for Suzuki couplings) and solvent systems .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Substituent effects : Minor structural variations (e.g., methoxy vs. ethoxy groups) alter binding affinities. Compare IC₅₀ values against standardized targets (e.g., COX-2 inhibition assays) .

- Assay conditions : Differences in cell lines (HEK293 vs. HeLa) or buffer pH can modulate activity. Validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

- Metabolic stability : Hepatic microsomal studies (e.g., human liver microsomes) assess if discrepancies arise from rapid Phase I metabolism .

Advanced: What advanced spectroscopic techniques elucidate its interaction with biological targets?

Answer:

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐₙ, kₒff) to enzymes like COX-2 or kinases .

- Cryo-EM : Resolves compound-enzyme complexes at near-atomic resolution (e.g., purine derivatives bound to ATP pockets) .

- NMR-based ligand-observed experiments : STD (Saturation Transfer Difference) NMR identifies binding epitopes on proteins .

Advanced: How to design experiments to study its metabolic pathways?

Answer:

- Phase I metabolism : Incubate with human liver microsomes (HLM) + NADPH. Monitor hydroxylation or demethylation via LC-MS/MS. Identify metabolites using Q-TOF .

- Phase II metabolism : Add UDP-glucuronic acid to detect glucuronidation. Use recombinant UGT isoforms (e.g., UGT1A1) to confirm conjugation sites .

- CYP inhibition assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Advanced: What synthetic challenges arise from steric hindrance in this compound, and how are they mitigated?

Answer:

- Steric issues : Bulky 2,4-dimethoxyphenyl and 4-ethoxyphenyl groups hinder substitution at adjacent positions.

- Mitigation strategies :

- Use microwave-assisted synthesis to enhance reaction rates under high temperatures .

- Employ bulky ligands (e.g., XPhos) in cross-coupling reactions to stabilize transition states .

- Optimize solvent polarity (e.g., THF vs. toluene) to reduce steric crowding .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Systematic variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with fluorine or methyl groups) .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., purine N7) and hydrophobic regions .

- Free-energy perturbation (FEP) : Predict ΔΔG for binding affinity changes upon substituent modifications .

Advanced: What are the best practices for validating purity and identity in batch synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。